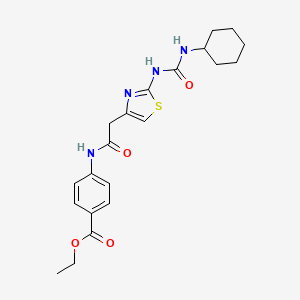

![molecular formula C15H16N2O2S B2661680 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one CAS No. 2034443-04-2](/img/structure/B2661680.png)

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- The compound’s oxazole ring system and sulfur-containing group make it an interesting candidate for drug discovery. Researchers have investigated its potential as an antiviral, antibacterial, or antifungal agent. By modifying its structure, scientists aim to enhance its bioactivity and selectivity against specific pathogens or disease targets .

- The Baylis-Hillman reaction has been employed to synthesize substituted 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones. These compounds exhibit isoxazole-annulated heterocycles, which can serve as building blocks for more complex molecules. Their diverse reactivity allows for further functionalization and exploration in drug design and materials science .

- Oxazol-5-(4H)-ones, including our compound of interest, have been used as starting materials for the stereoselective synthesis of amino acids. These derivatives play a crucial role in peptide chemistry and protein engineering. Researchers explore their chiral properties and potential applications in drug delivery and enzyme inhibition .

- The compound’s oxazole ring can be transformed into β-lactams, a class of important heterocyclic compounds. β-Lactams are widely used in antibiotics and other pharmaceuticals due to their antibacterial properties. Investigating novel synthetic routes involving our compound may lead to valuable β-lactam derivatives .

- Researchers have explored the reactivity of our compound to synthesize pyrrole and imidazole derivatives. These heterocycles are prevalent in natural products, pharmaceuticals, and materials science. By introducing substituents or functional groups, scientists aim to tailor their properties for specific applications .

- The sulfur atom in our compound can act as a ligand in coordination complexes. Researchers have investigated its potential as a catalyst or ligand in various reactions, including asymmetric synthesis and cross-coupling reactions. Understanding its coordination chemistry contributes to the development of new catalytic systems .

Medicinal Chemistry and Drug Development

Heterocyclic Synthesis

Amino Acid Derivatives

β-Lactam Synthesis

Pyrrole and Imidazole Analogues

Materials Science and Catalysis

Propiedades

IUPAC Name |

1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-phenylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-15(7-9-20-13-4-2-1-3-5-13)17-8-6-14-12(11-17)10-16-19-14/h1-5,10H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWSENQDAQUPAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1ON=C2)C(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2661598.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2661602.png)

![8-(2-Fluorobenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2661604.png)

![4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2661607.png)

![N-(2-hydroxyethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2661609.png)

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone](/img/structure/B2661611.png)

![3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2661612.png)

![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxymethyl]oxirane](/img/structure/B2661618.png)